![molecular formula C32H51O2P B15209803 Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its unique structural features, which include multiple tert-butyl and isopropyl groups attached to a biphenyl backbone. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
The synthesis of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced back to the phosphine form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species then participate in various catalytic cycles, facilitating reactions like cross-coupling by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can be compared with other similar compounds, such as:
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in similar catalytic applications but with different steric and electronic properties.
Tetramethyl di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another variant with additional methyl groups, affecting its reactivity and selectivity.
tert-Butyl XPhos: A related compound with similar applications but distinct structural features.
These comparisons highlight the uniqueness of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in terms of its specific structural attributes and resulting chemical behavior.
Propiedades
Fórmula molecular |
C32H51O2P |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
ditert-butyl-[2-[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H51O2P/c1-20(2)23-18-22(30(5,6)7)19-24(21(3)4)27(23)28-25(33-14)16-17-26(34-15)29(28)35(31(8,9)10)32(11,12)13/h16-21H,1-15H3 |
Clave InChI |
DBLVBFDKAFEIKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


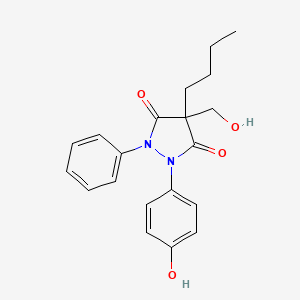
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
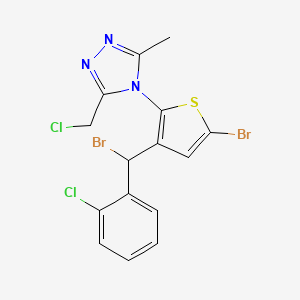
![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)
![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)

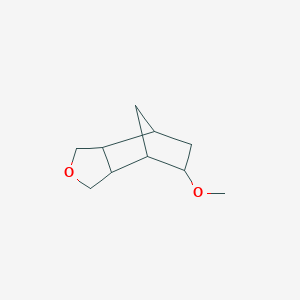
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
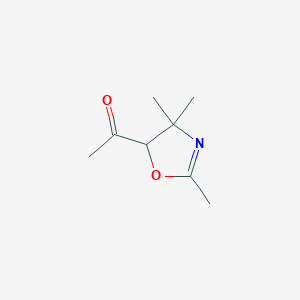
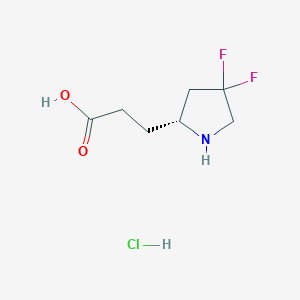
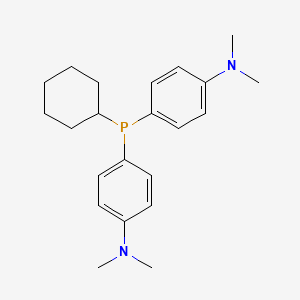
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
